molecular formula C9H5N2O2S- B14882481 2-Pyridin-4-yl-1,3-thiazole-4-carboxylate

2-Pyridin-4-yl-1,3-thiazole-4-carboxylate

Cat. No.: B14882481
M. Wt: 205.22 g/mol
InChI Key: COOQMBOJAAZEIR-UHFFFAOYSA-M
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Description

2-Pyridin-4-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is notable for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridin-4-yl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with α-haloketones under acidic conditions to form the thiazole ring. One common method includes the reaction of 2-aminopyridine with α-bromoacetophenone in the presence of a base such as potassium carbonate, followed by cyclization to form the thiazole ring . The reaction is typically carried out in a solvent like ethanol or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Pyridin-4-yl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Pyridin-4-yl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds[][4].

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties[][4].

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent[][4].

    Industry: Utilized in the development of materials with specific optoelectronic properties, such as in dye-sensitized solar cells[][4].

Mechanism of Action

The mechanism of action of 2-Pyridin-4-yl-1,3-thiazole-4-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity and the presence of nitrogen and sulfur atoms allow it to participate in hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to its diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyridin-2-yl-1,3-thiazole-4-carboxylate
  • 2-Pyridin-3-yl-1,3-thiazole-4-carboxylate
  • 2-Pyridin-5-yl-1,3-thiazole-4-carboxylate

Uniqueness

2-Pyridin-4-yl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the pyridine ring relative to the thiazole ring can significantly impact the compound’s ability to interact with biological targets and its overall stability .

Properties

Molecular Formula

C9H5N2O2S-

Molecular Weight

205.22 g/mol

IUPAC Name

2-pyridin-4-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H6N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-5H,(H,12,13)/p-1

InChI Key

COOQMBOJAAZEIR-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1C2=NC(=CS2)C(=O)[O-]

Origin of Product

United States

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